molecular formula C13H16O3 B2789482 (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate CAS No. 219701-50-5

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

Cat. No.: B2789482
CAS No.: 219701-50-5
M. Wt: 220.268
InChI Key: WENZOXDGFQZGOW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is an organic compound that features a tetrahydropyran ring fused to a benzoate ester

Chemical Reactions Analysis

Types of Reactions

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydropyran derivatives, lactones, and reduced alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s structural motif is found in various natural products with biological activity.

    Industry: Used in the synthesis of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.

    Benzoate esters: Compounds with benzoate ester groups but different cyclic structures.

Uniqueness

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is unique due to its specific combination of a tetrahydropyran ring and a benzoate ester, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

[(3S)-oxan-3-yl]methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENZOXDGFQZGOW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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